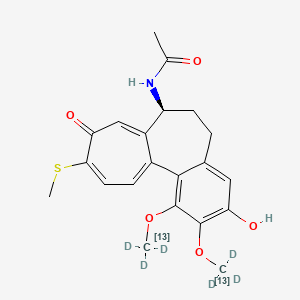

3-Demethyl Thiocolchicine--13C2,d6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H23NO5S |

|---|---|

Molekulargewicht |

409.5 g/mol |

IUPAC-Name |

N-[(7S)-3-hydroxy-10-methylsulfanyl-9-oxo-1,2-bis(trideuterio(113C)methoxy)-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i2+1D3,3+1D3 |

InChI-Schlüssel |

PKYOHQGXPPVIGD-PCMQFHNFSA-N |

Isomerische SMILES |

[2H][13C]([2H])([2H])OC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1O[13C]([2H])([2H])[2H])SC)NC(=O)C)O |

Kanonische SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3-Demethyl Thiocolchicine-¹³C₂,d₆: A Technical Guide for Researchers

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethyl Thiocolchicine-¹³C₂,d₆ is a stable isotope-labeled derivative of 3-Demethyl Thiocolchicine (B1684108), a known metabolite of the muscle relaxant thiocolchicoside (B1682803). This isotopically labeled compound serves as an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use is critical for the accurate determination of 3-Demethyl Thiocolchicine levels in biological matrices, which is essential for pharmacokinetic and metabolism studies of thiocolchicoside.

Thiocolchicoside, the parent compound, is a semi-synthetic derivative of colchicine (B1669291) and is clinically utilized for its muscle relaxant, anti-inflammatory, and analgesic properties.[2] The pharmacological activity of thiocolchicoside is primarily attributed to its interaction with γ-aminobutyric acid type A (GABA-A) and strychnine-sensitive glycine (B1666218) receptors in the central nervous system. Understanding the metabolic fate of thiocolchicoside, including the formation and clearance of its metabolites like 3-Demethyl Thiocolchicine, is crucial for optimizing its therapeutic use and ensuring patient safety. The incorporation of stable isotopes such as ¹³C and deuterium (B1214612) (d) into the structure of 3-Demethyl Thiocolchicine does not alter its chemical properties but provides a distinct mass signature, enabling precise quantification in complex biological samples.[1]

Core Data Presentation

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉¹³C₂H₁₇D₆NO₅S | MedChemExpress[1] |

| Molecular Weight | 409.50 | MedChemExpress[1] |

| Appearance | Light Yellow to Yellow Solid | LGC Standards[3] (Representative) |

| Solubility | Soluble in Chloroform | Cayman Chemical[4] |

| Storage Conditions | -20°C, Hygroscopic | LGC Standards[3] (Representative) |

Purity and Documentation (Representative Data)

Note: A specific Certificate of Analysis for 3-Demethyl Thiocolchicine-¹³C₂,d₆ was not publicly available. The following data is representative of a closely related stable isotope-labeled compound and a Certificate of Analysis should be obtained from the supplier for lot-specific information.

| Parameter | Specification | Result |

| Purity (HPLC) | >95% | 98.34% (at 260 nm) |

| ¹H-NMR | Conforms to structure | Conforms |

| Mass Spectrometry | Conforms to structure | Conforms |

| Isotopic Enrichment | To be specified by the supplier | To be confirmed |

Signaling Pathways of the Parent Compound (Thiocolchicoside)

The primary mechanism of action of thiocolchicoside involves its interaction with inhibitory neurotransmitter receptors in the central nervous system.

Experimental Protocols

The primary application of 3-Demethyl Thiocolchicine-¹³C₂,d₆ is as an internal standard in quantitative bioanalytical methods, most commonly LC-MS/MS, for the determination of 3-Demethyl Thiocolchicine in biological matrices such as human plasma.

Protocol: Quantification of 3-Demethyl Thiocolchicine in Human Plasma using UPLC-MS/MS

This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.

1. Materials and Reagents:

-

3-Demethyl Thiocolchicine reference standard

-

3-Demethyl Thiocolchicine-¹³C₂,d₆ (Internal Standard)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid, analytical grade

-

Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

2. Instrumentation:

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000 or equivalent)

3. Standard Solutions Preparation:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 3-Demethyl Thiocolchicine in 1 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 3-Demethyl Thiocolchicine-¹³C₂,d₆ in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte and a working solution of the internal standard in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control samples.

4. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to a UPLC vial for analysis.

5. UPLC-MS/MS Conditions:

-

UPLC Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM transitions should be optimized for the specific instrument. Representative transitions for thiocolchicine and its metabolites can be found in the literature.

-

6. Data Analysis:

-

Quantify the concentration of 3-Demethyl Thiocolchicine in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

References

The Synthesis and Characterization of 3-Demethyl Thiocolchicine-¹³C₂,d₆: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Demethyl Thiocolchicine-¹³C₂,d₆, a crucial isotopically labeled internal standard for quantitative bioanalytical assays. This document details a plausible synthetic pathway, methodologies for characterization, and its application in pharmacokinetic and metabolic studies.

Introduction

3-Demethyl Thiocolchicine, a key intermediate in the synthesis of the muscle relaxant Thiocolchicoside, is a derivative of colchicine, a natural product extracted from plants of the Colchicaceae family.[1][2] The isotopically labeled version, 3-Demethyl Thiocolchicine-¹³C₂,d₆, is an indispensable tool in drug development, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its use as an internal standard allows for the precise and accurate quantification of the parent drug and its metabolites in complex biological matrices.[3][4]

Stable isotope labeling, utilizing isotopes such as ¹³C and ²H (deuterium, d), offers a robust method for generating internal standards that co-elute with the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z).[5][6] This co-elution behavior effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable quantitative data.[4]

Synthesis of 3-Demethyl Thiocolchicine-¹³C₂,d₆

While a specific, publicly available protocol for the synthesis of 3-Demethyl Thiocolchicine-¹³C₂,d₆ is not detailed in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of 3-demethylated colchicinoids and general principles of isotopic labeling. The synthesis would logically proceed in two main stages: the synthesis of the unlabeled 3-Demethyl Thiocolchicine core structure, followed by the introduction of the isotopic labels.

A likely strategy involves the selective demethylation of Thiocolchicine at the C-3 position. Subsequently, the isotopic labels can be introduced. The ¹³C₂ labels would likely be incorporated into the acetyl group, and the d₆ label could be introduced at a suitable position.

Experimental Protocol: A Plausible Synthetic Approach

Step 1: Synthesis of 3-O-Demethylthiocolchicine

A common method for the selective 3-O-demethylation of colchicinoids involves the use of strong acids.

-

Materials: Thiocolchicine, concentrated sulfuric acid, methanol, sodium bicarbonate.

-

Procedure:

-

Dissolve Thiocolchicine in a minimal amount of cold, concentrated sulfuric acid.

-

Stir the reaction mixture at a controlled temperature (e.g., 50°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield crude 3-O-Demethylthiocolchicine.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Step 2: Introduction of Isotopic Labels (¹³C₂,d₆)

The introduction of the isotopic labels would likely be achieved through the acylation of a deacetylated intermediate with an appropriately labeled acetylating agent.

-

Materials: 3-O-Demethyl-N-deacetylthiocolchicine, ¹³C₂-acetyl chloride (or a similar labeled acetylating agent), a suitable deuterated solvent, and a non-nucleophilic base.

-

Procedure:

-

Prepare the N-deacetylated intermediate of 3-O-Demethylthiocolchicine.

-

Dissolve the N-deacetylated intermediate in a suitable deuterated solvent (e.g., deuterated dichloromethane).

-

Add a non-nucleophilic base (e.g., pyridine-d₅) to the solution.

-

Slowly add ¹³C₂-acetyl chloride to the reaction mixture at a controlled temperature.

-

Stir the reaction until completion, monitoring by TLC.

-

Quench the reaction and perform an aqueous workup.

-

Purify the final product, 3-Demethyl Thiocolchicine-¹³C₂,d₆, by column chromatography or preparative HPLC.

-

The following diagram illustrates a generalized workflow for the synthesis:

Characterization of 3-Demethyl Thiocolchicine-¹³C₂,d₆

The characterization of the isotopically labeled product is critical to confirm its identity, purity, and the extent of isotopic incorporation. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Methodology:

-

LC System: A standard HPLC system.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

Analysis: The purity is determined by the peak area percentage of the main component.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and isotopic enrichment.

-

Methodology:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of 3-Demethyl Thiocolchicine-¹³C₂,d₆. The isotopic distribution pattern will confirm the incorporation of two ¹³C atoms and six deuterium (B1214612) atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure and the position of the isotopic labels.

-

Methodology:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: The proton NMR spectrum will show the absence of signals corresponding to the deuterated positions.

-

¹³C NMR: The carbon NMR spectrum will show enhanced signals for the two ¹³C-labeled carbon atoms in the acetyl group.[7]

-

Quantitative Data Summary

| Parameter | Method | Expected Result |

| Purity | HPLC | >98% |

| Molecular Weight | High-Resolution MS | Confirmation of the exact mass of C₂₁¹³C₂H₁₇D₆NO₅S |

| Isotopic Enrichment | Mass Spectrometry | >99% for ¹³C and >98% for Deuterium |

| Structural Confirmation | ¹H and ¹³C NMR | Spectra consistent with the proposed structure and label positions |

Application in Bioanalytical Methods

3-Demethyl Thiocolchicine-¹³C₂,d₆ is primarily used as an internal standard for the quantification of 3-Demethyl Thiocolchicine and related analytes in biological samples using LC-MS/MS.

Experimental Protocol: Quantification in Human Plasma

-

Objective: To determine the concentration of an analyte in human plasma samples.

-

Methodology:

-

Sample Preparation:

-

To a known volume of human plasma (e.g., 100 µL), add a precise amount of 3-Demethyl Thiocolchicine-¹³C₂,d₆ internal standard solution.[3][4]

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).[3]

-

Vortex and centrifuge to pellet the precipitated proteins.[3]

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]

-

-

LC-MS/MS Analysis:

-

LC System: UPLC or HPLC system.

-

Column: C18 reverse-phase column.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: ESI in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[3]

-

-

Data Analysis:

-

The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed using standards of known concentrations.

-

-

The following diagram illustrates the workflow for a typical bioanalytical assay using the labeled internal standard:

Signaling Pathway of the Parent Compound

The parent compound, Thiocolchicoside, for which 3-Demethyl Thiocolchicine is a precursor, exerts its muscle relaxant effects primarily through its interaction with the GABAergic and glycinergic systems in the central nervous system.[8][9][10]

Thiocolchicoside acts as a competitive antagonist at GABA-A receptors and also shows affinity for glycine (B1666218) receptors.[9][10] By modulating these inhibitory neurotransmitter systems, it leads to a reduction in muscle spasticity.

The following diagram illustrates the proposed mechanism of action:

References

- 1. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]

- 2. Pharmaceutical Insights: Thiocolchicoside's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. isotope-labeled internal standards: Topics by Science.gov [science.gov]

- 6. 13C Labeled internal standards | LIBIOS [libios.fr]

- 7. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. vinmec.com [vinmec.com]

The Biological Genesis of 3-Demethyl Thiocolchicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Demethyl Thiocolchicine (B1684108), a significant derivative of the colchicine (B1669291) alkaloid family, has garnered interest for its pharmacological potential. While its close relative, colchicine, is a well-known natural product, the biological origin of 3-Demethyl Thiocolchicine is multifaceted, involving both natural occurrence in plants and, more prominently, microbial biotransformation. This technical guide provides a comprehensive overview of the biosynthesis of its precursors in Gloriosa superba, its isolation, and the detailed microbial processes for its production. We present quantitative data, in-depth experimental protocols, and visual diagrams of key pathways and workflows to serve as a vital resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Natural Occurrence and Biosynthesis in Gloriosa superba

While 3-Demethyl Thiocolchicine itself is not a major direct product of the primary biosynthetic pathway in plants, its precursor, 3-demethylcolchicine, is naturally found in the medicinal plant Gloriosa superba[1]. The biosynthesis of colchicine alkaloids in G. superba begins with the amino acids L-phenylalanine and L-tyrosine, which are converted through a series of enzymatic steps to the key intermediate, N-formyldemecolcine. This precursor then undergoes further modifications to yield colchicine and its derivatives. The 3-demethylation is a subsequent metabolic step within the plant.

Quantitative Analysis of Colchicine and its Derivatives in Gloriosa superba

The concentration of colchicine and its derivatives varies significantly among different parts of the Gloriosa superba plant. Tubers and seeds are generally the most abundant sources.

| Plant Part | Colchicine Content (% of dry weight) | 3-Demethylcolchicine Content | Reference |

| Seeds | 0.695% | Detected | [2] |

| Tubers | 0.396% | Detected | [2] |

| Leaves | 0.164% | Not specified | [2] |

| Stems | 0.051% | Not specified | [2] |

| Tubers (Arupukotai genotype) | 0.076% (0.760 mg/g) | Not specified | [1] |

| Tubers (Chittoor genotype) | 0.0578% (0.578 mg/g) | Not specified | [1] |

| Tubers (Mulanur genotype) | 0.0496% (0.496 mg/g) | Not specified | [1] |

| Tubers (Vedaranyam genotype) | 0.0144% (0.144 mg/g) | Not specified | [1] |

Microbial Biotransformation: A Primary Route to 3-Demethyl Colchicinoids

Microbial biotransformation has emerged as a highly efficient and regioselective method for the production of 3-demethylated colchicine and thiocolchicine. Several bacterial strains have been identified that can perform this specific demethylation at the C-3 position of the tropolone (B20159) ring.

Key Microorganisms and Enzymes

-

Bacillus megaterium : This bacterium is widely reported for its ability to demethylate colchicine. The key enzyme responsible is a P450-BM3 monooxygenase , which shows high similarity to the human CYP3A4 enzyme involved in colchicine metabolism[3].

-

Bacillus aryabhattai : This strain is also capable of converting colchicine and thiocolchicine into their 3-demethylated analogs as intermediates in a glycosylation process[4][5].

-

Bacillus endophyticus : Isolated from the rhizosphere of Gloriosa superba, this strain has shown notable efficiency in the demethylation of colchicine[6].

Quantitative Yields of Microbial Biotransformation

The efficiency of microbial biotransformation can be significant, with optimization of culture conditions playing a crucial role.

| Microorganism | Substrate | Product | Yield | Reference |

| Bacillus megaterium (mutant strain) | Colchicine (7 g/L) | 3-Demethylcolchicine | ~55% conversion | [3] |

| Bacillus megaterium (mutant strain) | Thiocolchicine (7 g/L) | 3-Demethylthiocolchicine | ~60% conversion | [3] |

| Bacillus endophyticus | Colchicine | 3-Demethylcolchicine | ~71.97% production | [6] |

| Bacillus aryabhattai | Colchicine/Thiocolchicine | 3-Demethyl intermediates | High, leading to 90-99% glycosylated product | [5] |

Experimental Protocols

Protocol for Microbial Demethylation of Colchicine using Bacillus aryabhattai

This protocol is based on the procedures described for the biotransformation of colchicinoids by Bacillus aryabhattai[4][5].

1. Strain Isolation and Culture Preparation:

- Isolate Bacillus aryabhattai from soil samples by enrichment in a medium containing thiocolchicine.

- Prepare a sterile Luria-Bertani (LB) broth (10 g peptone, 5 g yeast extract, 5 g sodium chloride in 1000 ml water).

- Inoculate a 1-liter conical flask containing 100 ml of LB broth with 1 ml of the isolated bacterial supernatant.

- Add 100 mg of thiocolchicine to the flask.

- Incubate on a shaker at 30°C for approximately 72 hours.

2. Biotransformation Process:

- For the production of 3-demethylated intermediates, use an "AGM medium" containing glucose as the primary carbon source, along with soya peptone, yeast extract, and mineral salts.

- The optimal substrate (colchicine or thiocolchicine) concentration is between 1.0 to 1.5 g/L.

- Conduct the fermentation at a temperature between 15°C and 55°C and a pH between 4 and 9.

- The biotransformation is typically complete within 18-40 hours.

3. Extraction and Purification of 3-Demethylcolchicine:

- After fermentation, centrifuge the broth to separate the biomass.

- The supernatant contains the 3-demethylated product.

- For extraction, adjust the supernatant to a pH of 10.

- Use chloroform (B151607) (1% v/v) as the extraction solvent.

- Optimize the extraction at a temperature of 50°C for 120 minutes[7][8].

- Separate the organic phase, evaporate to dryness, and further purify the product using column chromatography.

Visualizing the Pathways and Processes

Biosynthetic Pathway of Colchicine in Gloriosa superba

Caption: Simplified biosynthetic pathway of colchicine and 3-demethylcolchicine in Gloriosa superba.

Experimental Workflow for Microbial Biotransformation

Caption: General experimental workflow for the microbial production of 3-Demethyl Thiocolchicine.

Mechanism of Action: Colchicine Binding to Tubulin

Caption: Signaling pathway illustrating the inhibition of microtubule polymerization by colchicine derivatives.

Conclusion

The biological origin of 3-Demethyl Thiocolchicine is primarily rooted in the microbial transformation of its parent compounds, colchicine and thiocolchicine. While its direct precursor, 3-demethylcolchicine, is found in Gloriosa superba, the microbial route offers a more efficient and controlled method for its production. This guide has provided a detailed overview of the natural biosynthesis, microbial production methods, quantitative data, and the underlying mechanism of action. The provided protocols and diagrams serve as a foundational resource for further research and development in the field of colchicinoid-based therapeutics.

References

- 1. impactfactor.org [impactfactor.org]

- 2. chemijournal.com [chemijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2015097567A1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]

- 5. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. research.uees.edu.ec [research.uees.edu.ec]

- 8. researchgate.net [researchgate.net]

3-Demethyl Thiocolchicine as a thiocolchicoside metabolite

An In-Depth Technical Guide to 3-Demethyl Thiocolchicine (B1684108): A Key Metabolite of Thiocolchicoside (B1682803)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocolchicoside is a widely prescribed semi-synthetic muscle relaxant known for its anti-inflammatory and analgesic properties. Following administration, it undergoes extensive metabolism, leading to the formation of several derivatives. Among these, 3-demethyl thiocolchicine, also identified as SL59.0955 or M2, is a primary yet pharmacologically inactive metabolite. Despite its lack of therapeutic activity, 3-demethyl thiocolchicine is of significant interest due to its toxicological profile, particularly its aneugenic potential. This document provides a comprehensive technical overview of 3-demethyl thiocolchicine, detailing its formation, pharmacokinetic profile, toxicological implications, and the analytical methodologies used for its detection.

Introduction to Thiocolchicoside and its Metabolism

Thiocolchicoside, a sulfur derivative of colchicoside, functions as a centrally acting muscle relaxant.[1] Its mechanism of action is primarily linked to its antagonist activity at γ-aminobutyric acid type A (GABA-A) and glycine (B1666218) receptors.[2][3][4] This interaction at the central nervous system level leads to muscle relaxation without significant sedative effects.[4][5]

Upon oral administration, thiocolchicoside is not detectable in plasma.[5][6] It is extensively metabolized, primarily in the intestine, through deglycosylation to form its aglycone metabolite, 3-demethyl thiocolchicine (M2).[2][7] This inactive metabolite is then further conjugated, mainly through glucuronidation, to form the principal active metabolite, 3-O-glucuronidated aglycone (M1 or SL18.0740).[6][8] M1 exhibits pharmacological activity equipotent to the parent compound.[6][9] The metabolic conversion is a critical determinant of the drug's efficacy and safety profile.

Metabolic Pathway

The biotransformation of thiocolchicoside varies significantly with the route of administration. After oral intake, the parent drug is rapidly converted to its metabolites. The primary pathway involves the removal of the glucose moiety to yield 3-demethyl thiocolchicine (M2).[8] M2 then serves as a substrate for glucuronidation, leading to the formation of the active M1 metabolite.[6][8] A minor pathway involves the demethylation of the aglycone to form didemethyl-thiocolchicine.[8] After intramuscular administration, both the parent drug thiocolchicoside and the active M1 metabolite are present in systemic circulation.[6][9]

Pharmacokinetics

The pharmacokinetic profile of thiocolchicoside is characterized by its rapid metabolism and the differing plasma concentrations of its metabolites based on the administration route. After oral administration, only the metabolites M1 and M2 are detected, with peak plasma concentrations occurring approximately one hour post-dose.[5] Following intramuscular injection, both thiocolchicoside and M1 are quantifiable in plasma.[6]

Table 1: Pharmacokinetic Parameters of Thiocolchicoside and its Metabolites in Healthy Humans

| Parameter | Administration Route | Analyte | Value | Reference |

| Cmax (Maximum Concentration) | Oral (8 mg) | Thiocolchicoside | Not Detected | [5][6] |

| Oral (8 mg) | M1 (SL18.0740) | ~60 ng/mL | [5] | |

| Oral (8 mg) | M2 (SL59.0955) | ~13 ng/mL | [5] | |

| Intramuscular (4 mg) | Thiocolchicoside | 113 ng/mL | [5] | |

| Intramuscular (8 mg) | Thiocolchicoside | 175 ng/mL | [5] | |

| Intramuscular (8 mg) | M1 (SL18.0740) | 11.7 ng/mL | [5] | |

| Tmax (Time to Max. Conc.) | Oral (8 mg) | M1 & M2 | 1 hour | [5][6] |

| Intramuscular (8 mg) | Thiocolchicoside | 0.4 hours (24 mins) | [6][8] | |

| Intramuscular (8 mg) | M1 (SL18.0740) | 5 hours | [6][8] | |

| AUC (Area Under the Curve) | Oral (8 mg) | M1 (SL18.0740) | 130 ng.h/mL | [5] |

| Oral (8 mg) | M2 (SL59.0955) | 15.5 - 39.7 ng.h/mL | [5] | |

| Intramuscular (4 mg) | Thiocolchicoside | 283 ng.h/mL | [5] | |

| Intramuscular (8 mg) | Thiocolchicoside | 417 ng.h/mL | [5] | |

| Intramuscular (8 mg) | M1 (SL18.0740) | 83 ng.h/mL | [5] | |

| t1/2 (Elimination Half-life) | Oral (8 mg) | M1 (SL18.0740) | 3.2 - 7.3 hours | [5][6] |

| Oral (8 mg) | M2 (SL59.0955) | ~0.8 hours | [5] | |

| Intramuscular (8 mg) | Thiocolchicoside | 1.5 hours | [6][8] | |

| Intramuscular (8 mg) | M1 (SL18.0740) | 8.6 hours | [6][8] | |

| Oral Bioavailability | Oral vs. Intramuscular | Thiocolchicoside & M1 | ~25% | [6][9][10] |

Toxicological Profile of 3-Demethyl Thiocolchicoside (M2)

While the active metabolite M1 is responsible for the therapeutic effects of thiocolchicoside, the inactive metabolite M2 (3-demethyl thiocolchicine) is the primary driver of its most significant safety concerns.

Aneugenic Potential

The most critical toxicological finding related to M2 is its aneugenic activity.[11] Aneuploidy is a condition characterized by an abnormal number of chromosomes in a cell, which can result from errors in chromosome segregation during cell division.[12] Preclinical studies have demonstrated that the M2 metabolite can induce aneuploidy in dividing cells at concentrations proximate to those observed in humans receiving therapeutic doses of thiocolchicoside.[11][12]

This aneugenic effect is a recognized risk factor for several severe adverse outcomes:

-

Teratogenicity and Embryo/foetotoxicity: Aneuploidy in germ cells can lead to birth defects, spontaneous abortion, or fetal death.[11][12] Animal studies have shown teratogenic effects with thiocolchicoside administration.[11]

-

Impaired Male Fertility: Damage to chromosomes in sperm precursor cells can impair male fertility.[11]

-

Carcinogenesis: Aneuploidy in somatic cells is a potential risk factor for the development of cancer.[11][12]

Due to these risks, regulatory agencies like the European Medicines Agency (EMA) have recommended restrictions on the use of thiocolchicoside, including limiting the dose and duration of treatment to minimize exposure to the M2 metabolite.[11][12]

Acute Toxicity

Acute toxicity data for 3-demethyl thiocolchicine is available from animal studies.

Table 2: Acute Toxicity of 3-Demethyl Thiocolchicine

| Test Type | Route of Exposure | Species | Dose | Reference |

| LD50 | Intraperitoneal | Mouse | 11.3 mg/kg (11300 µg/kg) | [13][14] |

This indicates that 3-demethyl thiocolchicine is markedly less acutely toxic than colchicine (B1669291) (LD50 1.6 mg/kg) and thiocolchicine (LD50 1.0 mg/kg).[14]

Relevant Signaling Pathways

The pharmacological effects of thiocolchicoside and its active metabolite M1 are mediated through several signaling pathways, primarily related to inflammation and neurotransmission.

GABAergic and Glycinergic Pathways

Thiocolchicoside acts as a competitive antagonist of GABA-A receptors and also inhibits glycine receptors.[2][3] By modulating these major inhibitory neurotransmitter systems in the central nervous system, it produces its muscle relaxant effects.[4]

NF-κB Signaling Pathway

Recent studies have revealed that thiocolchicoside exerts anti-inflammatory and potential anti-cancer effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[15] Thiocolchicoside has been shown to suppress RANKL-induced NF-κB activation, which is crucial for osteoclastogenesis (bone resorption).[16] It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[15][16] This mechanism underlies its anti-inflammatory properties and suggests potential applications in treating bone loss.[16]

Experimental Protocols

Accurate quantification of 3-demethyl thiocolchicine is essential for pharmacokinetic studies, bioequivalence assessments, and toxicological research. A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for its determination in human plasma.[17]

Protocol: Determination of 3-Demethyl Thiocolchicine in Human Plasma by LC-MS/MS

This protocol is based on the methodology described by Sutherland et al.[17]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 1.0 mL aliquot of human plasma, add an internal standard (e.g., a stable isotope-labeled analog like 3-Demethyl Thiocolchicine-d3).[18]

-

Add 5.0 mL of ethyl acetate.

-

Vortex for 10 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions (HPLC):

-

Column: Phenomenex Luna C18(2) 5 µm, 150 x 2 mm.

-

Mobile Phase: Acetonitrile and 0.005% formic acid in water (350:650, v/v).

-

Flow Rate: 0.35 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions (MS/MS):

-

Instrument: Triple quadrupole mass spectrometer (e.g., Applied Biosystems API 2000).

-

Ionization Source: TurbolonSpray (a type of electrospray ionization).

-

Polarity: Positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

3-Demethyl thiocolchicine: Monitor the specific precursor-to-product ion transition (Q1/Q3).

-

Internal Standard: Monitor its corresponding unique transition.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration in unknown samples is determined from this curve.

-

This method has a reported lower limit of quantification (LLOQ) of 0.39 ng/mL and a mean recovery of 70%.[17]

Conclusion

3-Demethyl thiocolchicine (M2) is a central metabolite in the biotransformation of the muscle relaxant thiocolchicoside. Although pharmacologically inactive, its toxicological significance is profound. The established aneugenic potential of M2 necessitates careful consideration in the clinical application of thiocolchicoside, leading to regulatory actions aimed at limiting patient exposure. For professionals in drug development and research, a thorough understanding of the formation, pharmacokinetics, and toxicity of 3-demethyl thiocolchicine is paramount for ensuring the safe and effective use of its parent drug and for the development of future therapeutic agents with improved safety profiles. Furthermore, its role as a key analyte in bioequivalence and pharmacokinetic studies underscores the importance of robust and validated analytical methods for its quantification.

References

- 1. scispace.com [scispace.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]

- 5. Thiocolchicoside Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 6. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 9. researchgate.net [researchgate.net]

- 10. Thiocolchicoside - Wikipedia [en.wikipedia.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. 3-demethylthiocolchicine | CAS#:87424-25-7 | Chemsrc [chemsrc.com]

- 14. CAS:2730-71-4 - FACTA Search [nactem.ac.uk]

- 15. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Thiocolchicine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocolchicine (B1684108) analogs represent a potent class of antimitotic agents that exert their primary therapeutic effects by disrupting microtubule dynamics, a critical process for cell division and integrity. This technical guide provides an in-depth exploration of the core mechanism of action of these compounds, detailing their interaction with tubulin, the subsequent effects on microtubule polymerization, and the downstream signaling cascades leading to cell cycle arrest and apoptosis. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological pathways and workflows, serving as a comprehensive resource for researchers in oncology and drug development.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble and disassemble is fundamental to numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1] The critical role of microtubules in mitosis has made them a prime target for the development of anticancer therapeutics.[2] Thiocolchicine, a semi-synthetic analog of colchicine (B1669291), and its derivatives are potent microtubule-destabilizing agents.[3] They bind to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis.[1][3] This guide delves into the molecular intricacies of this mechanism.

Core Mechanism of Action: Tubulin Binding and Microtubule Destabilization

The cornerstone of the mechanism of action for thiocolchicine analogs is their direct interaction with tubulin.

Binding to the Colchicine Site on β-Tubulin

Thiocolchicine and its analogs bind to a specific pocket on the β-tubulin subunit, known as the colchicine-binding site.[1][4] This binding is a high-affinity interaction that induces a conformational change in the tubulin dimer.[1] The colchicine binding site is located at the interface between the α- and β-tubulin subunits and is largely buried within the β-subunit.[4][5] The binding of thiocolchicine analogs to this site sterically hinders the conformational transition of the tubulin dimer from a "curved" to a "straight" conformation, which is necessary for its incorporation into the growing microtubule lattice.[4]

Inhibition of Microtubule Polymerization

By binding to soluble tubulin dimers, thiocolchicine analogs prevent their addition to the plus ends of microtubules.[1] This inhibition of polymerization disrupts the delicate balance of microtubule dynamics, leading to a net depolymerization of existing microtubules.[1] The tubulin-thiocolchicine complex can also co-polymerize into the microtubule ends, effectively "capping" them and further preventing the addition of tubulin dimers.[1] The disruption of the microtubule network has profound consequences for the cell, particularly during mitosis.

Downstream Cellular Effects

The destabilization of microtubules by thiocolchicine analogs triggers a cascade of cellular events, culminating in cell death.

Mitotic Arrest at the G2/M Phase

The proper formation and function of the mitotic spindle are entirely dependent on the dynamic instability of microtubules. By disrupting this process, thiocolchicine analogs activate the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. This leads to a prolonged arrest of the cell cycle in the G2/M phase.[3]

Induction of Apoptosis

Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis. This is characterized by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, including caspase-3, which execute the apoptotic program.[6][7] Studies have also shown that thiocolchicoside, a related compound, can upregulate the expression of the p53 tumor suppressor protein, further contributing to its pro-apoptotic effects.[7][8]

Potential Modulation of the NF-κB Pathway

Emerging evidence suggests a potential secondary mechanism of action for some thiocolchicine derivatives. Thiocolchicoside has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[9][10] NF-κB is a key transcription factor involved in inflammation, cell survival, and proliferation.[9] Thiocolchicoside inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα, and the subsequent nuclear translocation of the p65 subunit.[9][11] This inhibitory effect on the NF-κB pathway may contribute to the anti-inflammatory and anticancer properties of these compounds.[9][10]

Quantitative Data

The biological activity of thiocolchicine and its analogs has been quantified in various studies. The following tables summarize key data on their tubulin binding affinity, inhibition of tubulin polymerization, and cytotoxic effects on cancer cell lines.

| Compound | Parameter | Value | Target/Assay |

| Thiocolchicine | Ki | 0.7 µM | Tubulin Binding (Competitive)[1][12] |

| Thiocolchicine | IC50 | 2.5 µM | Tubulin Polymerization Inhibition[1][12] |

| Thiocolchicoside | IC50 | 79.02 nM | Antiproliferative (MCF-7 cells)[7][8] |

| Colchicine | IC50 | 74.23 nM | Antiproliferative (MCF-7 cells)[7][8] |

| N-Aroyl Analogs | - | Potent | Tubulin Polymerization Inhibition[13] |

| N-(substituted benzyl)deacetylthiocolchicines | - | Highly Cytotoxic | Various Tumor Cell Lines[13] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Labeled Thiocolchicine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of labeled thiocolchicine (B1684108), with a focus on its synthesis, characterization, and biological interactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and scientific investigation involving microtubule inhibitors.

Physicochemical Properties

Thiocolchicine and its labeled analogue, Thiocolchicine-d3, are potent antimitotic agents that function by inhibiting tubulin polymerization.[1] The introduction of a deuterium (B1214612) label in Thiocolchicine-d3 provides a crucial tool for metabolic, pharmacokinetic, and bioanalytical studies without significantly altering its fundamental physicochemical properties.[1][2]

General Properties

The following table summarizes the key physical and chemical properties of thiocolchicine.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅NO₅S | [3][4] |

| Molecular Weight | 415.50 g/mol | [3][4] |

| Appearance | White to beige or bright yellow solid powder | [4] |

| Melting Point | 193°C | [4] |

| CAS Number | 2730-71-4 | [3][4] |

Solubility

The solubility of thiocolchicine in various solvents is a critical parameter for its use in experimental settings.

| Solvent | Solubility | Source |

| DMSO | 10 mg/mL (clear solution) | |

| Water | 10 mg/mL (clear solution) | |

| Ethanol (B145695) | 50 mg/mL |

Synthesis of Labeled Thiocolchicine (Thiocolchicine-d3)

The most efficient synthetic route for Thiocolchicine-d3 involves the N-acetylation of N-deacetylthiocolchicine using a deuterated acetylating agent.[1] N-deacetylthiocolchicine can be sourced from the hydrolysis of thiocolchicoside (B1682803).[1]

Proposed Synthetic Workflow

The overall workflow for the synthesis and characterization of Thiocolchicine-d3 is summarized in the following diagram.

Caption: Experimental workflow for the synthesis and characterization of Thiocolchicine-d3.

Experimental Protocol: Synthesis of Thiocolchicine-d3

This protocol outlines a generalized procedure for the synthesis of Thiocolchicine-d3.[1]

Materials:

-

N-deacetylthiocolchicine

-

Acetic anhydride-d6 (99 atom % D)

-

Anhydrous Pyridine (B92270) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-deacetylthiocolchicine (1 equivalent) in anhydrous pyridine or DMF.[1]

-

Addition of Reagent: Cool the solution to 0°C in an ice bath. Add acetic anhydride-d6 (1.2 equivalents) dropwise with stirring.[1]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).[1]

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x volumes).[1]

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford Thiocolchicine-d3.[1]

Biological Mechanism of Action

Thiocolchicine exerts its biological effects primarily by interacting with tubulin, a key component of microtubules.[1] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] It is important to distinguish this mechanism from that of its glycoside derivative, thiocolchicoside, which acts as a muscle relaxant through its interaction with GABA-A and glycine (B1666218) receptors.[5][6][7][8][9]

Signaling Pathway of Thiocolchicine

The following diagram illustrates the signaling pathway affected by thiocolchicine.

Caption: Signaling pathway of thiocolchicine's antimitotic activity.

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments used to characterize labeled thiocolchicine and its interactions.

Competitive Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of test compounds to the colchicine (B1669291) binding site on tubulin.[2]

Materials:

-

Purified tubulin

-

Assay Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

Fluorescent tracer (a ligand for the colchicine site with a fluorescent label)

-

Thiocolchicine-d3 (as a positive control)

-

Test compounds

-

DMSO

-

384-well black plates

-

Plate reader capable of fluorescence polarization measurements

Procedure:

-

Preparation: Reconstitute lyophilized tubulin in ice-cold Assay Buffer to a stock concentration of 10 mg/mL. Prepare a stock solution of the fluorescent tracer in DMSO. Prepare serial dilutions of Thiocolchicine-d3 and test compounds in DMSO.[2]

-

Assay Setup:

-

Add 10 µL of Assay Buffer to all wells.

-

Add 5 µL of the test compound dilutions or Thiocolchicine-d3 to the appropriate wells.

-

For total binding, add 5 µL of Assay Buffer with DMSO.

-

Add 5 µL of purified tubulin (final concentration typically 1-5 µM) to all wells except the background wells.

-

Add 5 µL of Assay Buffer to the background wells.[2]

-

-

Incubation: Mix gently and incubate for 30 minutes at 37°C to allow the unlabeled compound to bind to tubulin.[2]

-

Tracer Addition and Incubation: Add 5 µL of the fluorescent tracer to all wells. Mix gently and incubate for an additional 60 minutes at 37°C.[2]

-

Measurement: Measure fluorescence polarization using a plate reader.

-

Data Analysis: Subtract the background fluorescence polarization values. Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).[2]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[10]

Materials:

-

Purified tubulin

-

Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

Thiocolchicine-d3 or test compound

-

96-well clear plates

-

Spectrophotometer with temperature control

Procedure:

-

Preparation: Resuspend purified tubulin in ice-cold buffer to the desired concentration (e.g., 1-2 mg/mL). Keep on ice.[10]

-

Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing buffer, GTP (1 mM final concentration), and various concentrations of Thiocolchicine-d3 or a vehicle control.[10]

-

Initiation: Add the cold tubulin solution to the wells to initiate the reaction. Mix gently but thoroughly.[10]

-

Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm over time.[10]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of thiocolchicine on the cell cycle distribution.[10]

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium

-

Thiocolchicine-d3

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and allow them to attach overnight. Treat the cells with various concentrations of Thiocolchicine-d3 or a vehicle control for a specified time (e.g., 24 hours).[10]

-

Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and centrifuge.[10]

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.[10]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.[10]

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.[10]

Quantification by LC-MS/MS

This protocol describes a general method for the quantification of thiocolchicoside in human plasma, which can be adapted for thiocolchicine and its labeled analogues.[11]

Workflow for Analyte Quantification

Caption: General workflow for analyte quantification by LC-MS/MS.

Sample Preparation:

-

Protein precipitation: To 0.1 mL of plasma sample, add 0.1 mL of internal standard solution and 0.3 mL of a precipitating agent.[11]

Chromatographic Conditions:

-

Column: Hibar® C18 (5µm, 50 x 4.6 mm i.d.).[11]

-

Mobile Phase: 10mM Ammonium acetate buffer (pH 4.0) and Acetonitrile in an 80:20 v/v ratio.[11]

-

Flow Rate: 0.5 mL/min.[11]

-

Injection Volume: 10 µL.[11]

Mass Spectrometry Conditions:

-

Instrument: Triple Quadrupole mass spectrometer.[11]

-

Ionization: Electrospray Ionization (ESI) in positive and negative modes.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thiocolchicine | C22H25NO5S | CID 17648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thiocolchicine CAS#: 2730-71-4 [chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. vinmec.com [vinmec.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Thiocolchicoside - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Navigating the Safe Handling of 3-Demethyl Thiocolchicine--13C2,d6: A Technical Guide for Researchers

For research and development purposes only. Not for human or veterinary use.

This technical guide provides an in-depth overview of the safety and handling protocols for 3-Demethyl Thiocolchicine--13C2,d6, a stable isotope-labeled compound. Given the limited availability of a specific Safety Data Sheet (SDS) for this isotopologue, this document extrapolates critical safety information from the available data for the parent compound, 3-Demethyl Thiocolchicine, and the structurally related Thiocolchicoside. Researchers, scientists, and drug development professionals should handle this compound with the utmost care, adhering to the precautionary measures outlined herein.

Compound Identification and Properties

This compound is a labeled version of 3-Demethyl Thiocolchicine, primarily utilized as a tracer or an internal standard in quantitative analyses such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The incorporation of stable heavy isotopes allows for precise quantification in complex biological matrices[1].

| Property | Value | Source |

| Molecular Formula | C₁₉¹³C₂H₁₇D₆NO₅S | MedChemExpress[1] |

| Molecular Weight | 409.50 g/mol | MedChemExpress[1] |

| Appearance | Solid | Cayman Chemical[2] |

| Solubility | Soluble in Chloroform | Cayman Chemical[2] |

| Storage | Store at -20°C for long-term stability (≥ 4 years). For general lab use, store in tightly closed containers at room temperature, protected from light and moisture. | Cayman Chemical[2], Clinivex[3] |

| Shipping | Typically shipped at ambient room temperature. | Clinivex[3], Cayman Chemical[2] |

Hazard Identification and Classification

Based on the GHS classifications for the parent compound, 3-Demethyl Thiocolchicine is considered a hazardous substance. The isotopically labeled version should be handled with the same level of caution.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 2 or 3 | H300/H301: Fatal or Toxic if swallowed[4][5] |

| Acute Toxicity, Inhalation | Category 2 or 3 | H330/H331: Fatal or Toxic if inhaled[4][5] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[4] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[6] |

| Reproductive Toxicity | Category 2 | H361/H362: Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[5][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Gastro-intestinal system) through prolonged or repeated exposure[5][6] |

Hazard Pictograms:

Experimental Protocols and Handling

Given its primary application as an internal standard, a general experimental workflow is described below. Researchers must adapt this to their specific analytical methods and laboratory safety protocols.

General Workflow for Use as an Internal Standard in LC-MS

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. clinivex.com [clinivex.com]

- 4. 3-Demethylthiocolchicine | C21H23NO5S | CID 84076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 3-O-Demethylthiocolchicine SDS - Download & Subscribe for Updates [sdsmanager.com]

- 8. 3-demethylthiocolchicine manufacturers and suppliers in india [chemicalbook.com]

Unraveling the Degradation Pathway of Thiocolchicoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Potent Muscle Relaxant with a Complex Stability Profile

Thiocolchicoside (B1682803), a semi-synthetic sulfur derivative of colchicoside (B193306), is a widely used muscle relaxant with anti-inflammatory and analgesic properties.[1][2] Originally derived from the naturally occurring glucoside colchicoside found in the seeds of Gloriosa superba, thiocolchicoside has a long history of clinical use for orthopedic, rheumatologic, and traumatic disorders.[3][4] Despite its therapeutic efficacy, thiocolchicoside exhibits susceptibility to degradation under various stress conditions, a critical consideration for formulation development, stability testing, and regulatory compliance. This technical guide provides an in-depth exploration of the discovery, history, and, most importantly, the degradation products of thiocolchicoside, offering a comprehensive resource for professionals in the pharmaceutical sciences.

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][] In the case of thiocolchicoside, such studies have revealed a multifaceted degradation profile, with the molecule being particularly sensitive to acidic, basic, and oxidative environments. Understanding the identity and formation pathways of these degradation products is paramount for ensuring the safety, quality, and efficacy of thiocolchicoside-containing pharmaceutical products.

Thiocolchicoside and its Degradation Products

Forced degradation studies have identified several degradation products of thiocolchicoside under various stress conditions. These impurities can arise during manufacturing, storage, or administration, potentially impacting the drug's safety and efficacy. A comprehensive understanding of these degradants is crucial for robust analytical method development and formulation design.

| Degradation Product ID | Chemical Name | Stress Condition(s) |

| D1SO | N-[1,2-dimethoxy-10-methylsulphoxide-9-oxo-3-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydropyran-2-yloxy)-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-acetamide | Oxidative |

| D1SO(2) | N-[1,2-dimethoxy-10-methylsulphone-9-oxo-3-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydropyran-2-yloxy)-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-acetamide | Oxidative |

| D2 | [1,2-dimethoxy-10-methylsulphanyl-9-oxo-3-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydropyran-2-yloxy)-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-amine | Acidic, Basic Hydrolysis |

| D3 | N-[1,2-dimethoxy-3-hydroxy-10-methylsulphanyl-9-oxo-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-acetamide (or 3-O-demethylthiocolchicine) | Acidic, Basic Hydrolysis |

| D4 | [1,2-dimethoxy-3-hydroxy-10-methylsulphanyl-9-oxo-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-amine (or N-deacetyl-3-O-demethylthiocochicine) | Acidic, Basic Hydrolysis |

| DP1 | N-[1,2-dimethoxy-3-hydroxy-10-methylsulphanyl-9-oxo- 5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-acetamide[3] | Acidic Hydrolysis |

| DP2 | [1, 2-dimethoxy- 10-methylsulphanyl- 9-oxo-3-(3, 4, 5-trihydroxy- 6-hydroxymethyl-tetrahydropyran-2-yloxy)-5, 6, 7, 9-tetrahydro-benzo-[a] heptalen-7-yl]-amine[3] | Acidic Hydrolysis |

| DP3 | Not explicitly named | Acidic, Alkaline Hydrolysis |

Quantitative Analysis of Thiocolchicoside Degradation

The extent of thiocolchicoside degradation varies significantly depending on the nature and severity of the stress condition. Quantitative data from forced degradation studies provide valuable insights into the drug's stability profile.

| Stress Condition | Reagent/Method | Temperature | Duration | % Degradation / % Recovery | Reference |

| Acid-Base Hydrolysis | 1 N HCl and 0.5 M NaOH in methanol (B129727) | 60°C | 1 hour | 37.85% degradation (62.15% recovery) | [5] |

| Dry Heat | Hot air oven | 110°C | 6 hours | 3.02% degradation (96.98% recovery) | [5] |

| Oxidative Hydrolysis | 5% v/v Hydrogen Peroxide in methanol | Room Temperature | 6 hours | 75.81% degradation (24.19% recovery) | [5] |

| Fluorescent Light Exposure | Fluorescent light | Room Temperature | 48 hours | 18.93% degradation (81.07% recovery) | [5] |

| Acidic Hydrolysis | 1.0 N HCl | 80°C | 3 hours | Significant degradation observed | [3] |

| Alkaline Hydrolysis | 0.1 N NaOH | 80°C | 3 hours | Significant degradation observed | [3] |

| Oxidative Degradation | 0.5%, 1.0%, and 1.5% H2O2 | 40, 50, 60°C | Various | Degradation follows first-order kinetics | [3] |

| Photolytic Degradation | Direct sunlight | Room Temperature | 8 hours | Stable | [3] |

| Dry Heat | Hot air oven | 110°C | 6 hours | Stable | [3] |

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are crucial for the replication and validation of stability studies. The following protocols are summarized from key literature sources.

Protocol 1: Multi-Stress Condition Study[5]

-

Acid-Base Degradation: 1 mg of thiocolchicoside was dissolved in a 10 mL mixture of 1 N HCl and 0.5 M NaOH in methanol (5 mL each). The mixture was refluxed at 60°C for 1 hour.

-

Dry Heat Degradation: 1 mg of thiocolchicoside was placed in a Petri dish and kept in a hot air oven at 110°C for 6 hours.

-

Oxidative Hydrolysis: 1 mg of thiocolchicoside was dissolved in 10 mL of a 5% v/v methanolic solution of hydrogen peroxide and stored in the dark for 6 hours.

-

Fluorescent Light Exposure: A methanolic solution of thiocolchicoside (1 mg in 10 mL) was exposed to fluorescent light for 48 hours.

-

Analysis: Samples were diluted with methanol and analyzed by UV spectrophotometry at a λmax of 248 nm.

Protocol 2: HPTLC-Based Stability-Indicating Method[3]

-

Acidic Hydrolysis: 50 mg of thiocolchicoside was dissolved in 10 mL of 1.0 N HCl and heated at 80°C for 3 hours.

-

Alkaline Hydrolysis: 50 mg of thiocolchicoside was dissolved in 10 mL of 0.1 N NaOH and heated at 80°C for 3 hours.

-

Oxidative Degradation: 50 mg of thiocolchicoside was dissolved in 10 mL of 30% w/v H2O2 and stored at room temperature for 24 hours.

-

Photolytic Degradation: A methanolic solution of thiocolchicoside (5 mg/mL) was exposed to direct sunlight for 8 hours.

-

Dry Heat Degradation: 50 mg of thiocolchicoside was kept in a hot air oven at 110°C for 6 hours.

-

Analysis: Samples were analyzed by High-Performance Thin-Layer Chromatography (HPTLC) using toluene: acetone: water (1.5:7.5:1.0, v/v/v) as the mobile phase and detection at 370 nm.

Protocol 3: LC-MS Characterization of Degradation Products

-

Hydrolytic Stress: Thiocolchicoside was subjected to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

-

Oxidative Stress: The drug was treated with an oxidizing agent such as hydrogen peroxide.

-

Photolytic Stress: A solution of thiocolchicoside was exposed to UV light.

-

Analysis: The degradation products were separated and identified using a gradient Liquid Chromatography-Mass Spectrometry (LC-MS) method on a C18 column. The structures of the degradation products were elucidated using mass fragmentation pathways and confirmed by synthesizing reference standards, which were characterized by MS, NMR, and IR analyses.

Degradation Pathways of Thiocolchicoside

The degradation of thiocolchicoside proceeds through several pathways depending on the stressor. The following diagrams illustrate the key transformation processes.

References

- 1. phmethods.net [phmethods.net]

- 2. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced degradation study of thiocolchicoside: characterization of its degradation products. | Semantic Scholar [semanticscholar.org]

- 4. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of 3-Demethyl Thiocolchicine--13C2,d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. This document provides detailed application notes and protocols for the utilization of 3-Demethyl Thiocolchicine--13C2,d6 as an internal standard for the quantification of its unlabeled counterpart, 3-Demethyl Thiocolchicine (B1684108), a primary metabolite of the muscle relaxant thiocolchicoside (B1682803).

Stable isotope-labeled internal standards are considered the gold standard in mass spectrometry-based quantification. Due to their near-identical physicochemical properties to the analyte of interest, they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response. The incorporation of stable isotopes such as ¹³C and deuterium (B1214612) (d) results in a mass shift that allows for their distinct detection by the mass spectrometer.

These protocols are designed for researchers, scientists, and drug development professionals engaged in the bioanalysis of thiocolchicoside and its metabolites.

Signaling Pathways and Pharmacokinetics

Thiocolchicoside is a semi-synthetic derivative of colchicine (B1669291) and acts as a competitive antagonist of GABA-A receptors and glycine (B1666218) receptors, leading to its muscle relaxant effects. Upon oral administration, thiocolchicoside is extensively metabolized, and the parent drug is often not detected in plasma. The primary metabolic pathway involves the cleavage of the glycosidic bond to form the aglycone, 3-demethylthiocolchicine (B195318) (also known as thiocolchicine aglycone), which is the main active metabolite. Therefore, quantitative analysis of 3-demethylthiocolchicine is crucial for pharmacokinetic assessments.

Experimental Protocols

This section details two common sample preparation methods for the extraction of 3-demethylthiocolchicine from biological matrices, followed by a representative LC-MS/MS protocol.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

Materials:

-

Human plasma (or other biological matrix)

-

This compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract compared to PPT, which can reduce matrix effects.[1]

Materials:

-

Human plasma (or other biological matrix)

-

This compound internal standard working solution

-

Ethyl acetate (B1210297) (LC-MS grade)

-

Ammonia (B1221849) solution (5%)

-

Microcentrifuge tubes (2.0 mL)

-

Centrifuge

Procedure:

-

Pipette 200 µL of plasma sample into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution.

-

Add 100 µL of 5% ammonia solution and vortex for 30 seconds.

-

Add 1.5 mL of ethyl acetate and vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are representative conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography:

-

System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-Demethyl Thiocolchicine: The precursor ion ([M+H]⁺) is m/z 402.1. The product ion should be determined by infusion and fragmentation of a standard solution. A likely product ion is m/z 356.1, corresponding to the loss of the acetamide (B32628) group.

-

This compound: The precursor ion ([M+H]⁺) is m/z 410.2. The product ion is expected to be m/z 362.2, reflecting the isotopic labeling.

-

-

Instrument Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 20 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

Collision Energy: To be optimized for each transition.

-

Quantitative Data

The following table summarizes typical performance characteristics for a bioanalytical method for 3-demethylthiocolchicine using a stable isotope-labeled internal standard. These values are representative and may vary depending on the specific method and instrumentation.

| Parameter | Typical Value |

| Linearity Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.39 ng/mL[1] |

| Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Mean Recovery | ~70%[1] |

| Matrix Effect | Compensated by the internal standard |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 3-demethylthiocolchicine in biological matrices. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. The implementation of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring the high-quality data required for regulatory submissions and clinical studies.

References

Application Notes and Protocols for the Quantitative Analysis of 3-Demethyl Thiocolchicine using LC-MS/MS with 3-Demethyl Thiocolchicine--13C2,d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethyl Thiocolchicine is the primary active metabolite of Thiocolchicoside (B1682803), a widely used muscle relaxant with anti-inflammatory and analgesic properties. Accurate quantification of 3-Demethyl Thiocolchicine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the sensitive and specific quantitative analysis of 3-Demethyl Thiocolchicine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 3-Demethyl Thiocolchicine--13C2,d6, is recommended for optimal accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2]

Signaling Pathway of Thiocolchicoside and its Metabolite

Thiocolchicoside and its active metabolite, 3-Demethyl Thiocolchicine, exert their muscle relaxant effects primarily through their interaction with the central nervous system. They act as competitive antagonists of the gamma-aminobutyric acid type A (GABA-A) receptor and also show affinity for strychnine-sensitive glycine (B1666218) receptors. By modulating these inhibitory neurotransmitter pathways, they lead to a reduction in muscle spasticity.

Caption: Mechanism of action of 3-Demethyl Thiocolchicine at the GABA-A receptor.

Quantitative Data Presentation

The following table summarizes the pharmacokinetic parameters of 3-Demethyl Thiocolchicine in human plasma following oral administration of Thiocolchicoside. This data is essential for designing and interpreting bioanalytical studies.

| Pharmacokinetic Parameter | Value (Mean ± SD) | Units |

| Tmax (Time to maximum concentration) | 2.27 ± 1.19 | hours |

| Cmax (Maximum plasma concentration) | 4.85 ± 1.99 | ng/mL |

| AUC0-t (Area under the curve to last measurable concentration) | 10.54 ± 3.75 | hng/mL |

| AUC0-inf (Area under the curve extrapolated to infinity) | 12.65 ± 4.53 | hng/mL |

Data obtained from a bioequivalence study of Thiocolchicoside.[3]

Experimental Protocols

A highly sensitive and specific LC-MS/MS method has been developed for the determination of 3-Demethyl Thiocolchicine in human plasma.[3][4]

Materials and Reagents

-

3-Demethyl Thiocolchicine reference standard

-

This compound internal standard (IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (analytical grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-